molecular formula C6H10BrNO3S B3058277 2-bromo-1-(1,1-dioxidothiomorpholino)ethanone CAS No. 887571-06-4

2-bromo-1-(1,1-dioxidothiomorpholino)ethanone

Cat. No.: B3058277
CAS No.: 887571-06-4
M. Wt: 256.12 g/mol
InChI Key: SDEXRDKFFRNZMZ-UHFFFAOYSA-N
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Description

2-bromo-1-(1,1-dioxidothiomorpholino)ethanone is a chemical compound with the molecular formula C6H10BrNO3S and a molecular weight of 256.12 g/mol . This compound is known for its unique structure, which includes a bromine atom and a dioxidothiomorpholine ring. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 2-bromo-1-(1,1-dioxidothiomorpholino)ethanone typically involves the reaction of thiomorpholine with bromine and an appropriate oxidizing agent to introduce the dioxidothiomorpholine moiety. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness .

Chemical Reactions Analysis

2-bromo-1-(1,1-dioxidothiomorpholino)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified thiomorpholine derivatives .

Scientific Research Applications

2-bromo-1-(1,1-dioxidothiomorpholino)ethanone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce the dioxidothiomorpholine moiety into other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-1-(1,1-dioxidothiomorpholino)ethanone involves its interaction with molecular targets through its reactive bromine atom and dioxidothiomorpholine ring. These interactions can lead to the modification of biological molecules, such as proteins and nucleic acids, potentially disrupting their normal functions. The specific pathways involved depend on the context of its use, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

2-bromo-1-(1,1-dioxidothiomorpholino)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-bromo-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO3S/c7-5-6(9)8-1-3-12(10,11)4-2-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEXRDKFFRNZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646443
Record name 4-(Bromoacetyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-06-4
Record name 4-(Bromoacetyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(1,1-dioxidothiomorpholino)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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